Propenidazole is a synthetic compound belonging to the class of azoles, specifically characterized by its unique propenyl and imidazole functionalities. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the field of anti-inflammatory and analgesic agents. The compound's structure allows for various interactions with biological targets, making it a subject of interest for further research and development.
Propenidazole can be synthesized through several chemical pathways, primarily involving the reaction of imidazole derivatives with propenyl halides. The compound is not naturally occurring and is primarily produced in laboratory settings for research purposes.
Propenidazole is classified under the category of azole compounds, which are characterized by a five-membered ring containing at least one nitrogen atom. Within this classification, it is further categorized as an imidazole derivative due to its structural features.
The synthesis of Propenidazole typically involves the following methods:
Propenidazole undergoes various chemical reactions typical of azole compounds:
The mechanism of action for Propenidazole primarily involves its interaction with specific biological targets, such as enzymes or receptors involved in inflammatory pathways. It is hypothesized that Propenidazole may inhibit certain cyclooxygenases or lipoxygenases, leading to reduced production of inflammatory mediators.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry have been employed to confirm the structure and purity of synthesized Propenidazole.
Propenidazole has potential applications in various fields:
Propenidazole (C₁₁H₁₃N₃O₅) is classified as a nitroimidazole derivative with established anti-infective properties, particularly in gynecological applications [4] [9]. Its systematic IUPAC name, ethyl (2E)-2-[(1-methyl-5-nitro-1H-imidazol-2-yl)methylidene]-3-oxobutanoate, reflects three critical structural features: (1) an ethyl ester group, (2) an α,β-unsaturated ketone in E-configuration, and (3) a 1-methyl-5-nitroimidazole ring [4] [9]. The E-stereochemistry at the propenyl double bond (C2=C7) significantly influences its molecular planarity and electronic conjugation. Alternative designations include the INN (International Nonproprietary Name) "Propenidazole" and obsolete terms like "Ethyl trans-α-acetyl-1-methyl-5-nitroimidazole-2-acrylate" [9].
Table 1: Molecular Taxonomy of Propenidazole
Identifier Type | Value |
---|---|
IUPAC Name | Ethyl (2E)-2-[(1-methyl-5-nitro-1H-imidazol-2-yl)methylidene]-3-oxobutanoate |
INN | Propenidazole |
CAS Registry Number | 76448-31-2 |
ChemSpider ID | 4950302 |
Molecular Formula | C₁₁H₁₃N₃O₅ |
Synonyms | Ethyl trans-α-acetyl-1-methyl-5-nitroimidazole-2-acrylate; Propénidazole (Fr.) |
The empirical formula C₁₁H₁₃N₃O₅ comprises 11 carbon, 13 hydrogen, 3 nitrogen, and 5 oxygen atoms. Precise mass spectrometry reveals:
While specific crystal structure data for propenidazole remains unpublished, its solid-state behavior can be inferred from analogous nitroimidazoles. Pharmaceutical solids often exhibit polymorphism, where molecular packing differences impact stability, dissolution, and bioavailability [2]. The presence of polar functional groups (nitro, carbonyl, imidazole) suggests potential for hydrogen-bonded networks.
Table 2: Theoretical Crystallographic Properties
Parameter | Expected Characteristics |
---|---|
Crystal System | Likely monoclinic or orthorhombic (common for heterocycles) |
Packing Motifs | N–H···O, C–H···O hydrogen bonds; π-π stacking of imidazole rings |
Stability | Susceptible to hydration/desolvation if solvates form |
Thermal Behavior | Decomposition > melting (predicted based on nitro group instability) |
Phase transitions (e.g., crystalline-to-amorphous conversion) could occur during processing (milling, compression), potentially altering dissolution kinetics [2]. Rigorous polymorph screening is recommended for pharmaceutical development.
Infrared (IR) Spectroscopy
Key experimental FT-IR absorptions (KBr pellet) predicted from imidazole analogs [3] [8]:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Shifts (DMSO-d₆, δ ppm) [3] [6] [8]
Nucleus | Chemical Shift (δ) | Assignment |
---|---|---|
¹H | 1.25 (t, 3H) | CH₃CH₂O– |
2.45 (s, 3H) | COCH₃ | |
4.20 (q, 2H) | CH₃CH₂O– | |
4.05 (s, 3H) | N–CH₃ | |
7.25 (s, 1H) | Imidazole H4 | |
7.95 (s, 1H) | –CH=C (vinyl) | |
¹³C | 14.1 | CH₃CH₂O– |
26.8 | COCH₃ | |
33.2 | N–CH₃ | |
61.5 | CH₃CH₂O– | |
126.5, 137.0, 148.5 | Imidazole C4/C5/C2 | |
143.8 | –CH=C (vinyl) | |
166.5 | Ester C=O | |
195.0 | Ketone C=O |
UV-Vis Spectroscopy
In acetonitrile, propenidazole exhibits π→π* transitions at ~310 nm (imidazole ring) and n→π* transitions at ~245 nm (nitro/ketone groups) [8]. Solvent polarity induces minor shifts due to the conjugated system.
Mass Spectrometry
Electron ionization (EI-MS) fragments:
The acid dissociation constant (pKa) of propenidazole is governed by its imidazole ring. Imidazoles typically exhibit pKa ≈ 6.8–7.0 for protonation at N3, making them weak bases [8]. The nitro group withdraws electrons, slightly lowering the pKa relative to unsubstituted imidazole (pKa 14.5 for conjugate acid).
The partition coefficient (logP) measures lipophilicity. Experimental logP (octanol/water) for propenidazole is 0.87 [9], indicating moderate hydrophilicity due to its ester and nitro groups. This value suggests balanced membrane permeability and aqueous solubility, aligning with typical nitroimidazole pharmacokinetics.
Table 4: Physicochemical Constants
Parameter | Value | Method/Note |
---|---|---|
logP | 0.87 | Experimental (octanol/water) |
pKa | ~6.9 | Predicted (imidazole conjugate acid) |
logD₇.₄ | ~0.85 | Similar to logP (neutral at physiological pH) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1